4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide is the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163 , which is a cell surface receptor specific for Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) infection .
Mode of Action
This compound significantly inhibits the interaction between the PRRSV glycoprotein (GP2a or GP4) and the CD163-SRCR5 domain . This interaction is crucial for the PRRSV to infect porcine alveolar macrophages (PAMs), the primary target of PRRSV .
Biochemical Pathways
It is known that the compound’s action disrupts the prrsv’s ability to infect pams by blocking its interaction with the cd163 receptor .
Action Environment
It is known that the compound’s efficacy against prrsv infection is dose-dependent , suggesting that its concentration in the environment could impact its effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide typically involves a multi-step process. One common method starts with the reaction of o-phenylenediamine with 2-bromoacetophenone to form a quinoxaline intermediate. This intermediate then undergoes chlorosulfonation using chlorosulfonic acid to yield a sulfonyl chloride derivative. Finally, the sulfonyl chloride reacts with aniline derivatives under solvent-free conditions to produce the desired sulfonamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer therapy.
Industry: It is used in the development of new materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methyl-N-(3-(morpholin-4-ylsulfonylanilino)quinoxalin-2-yl)benzenesulfonamide: This compound has similar structural features and exhibits comparable biological activities.
Quinoxaline derivatives: Other quinoxaline derivatives, such as 2,3-disubstituted quinoxalines, share similar pharmacological properties but differ in their specific molecular targets and activities.
Uniqueness
4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and bioavailability, making it a promising candidate for further drug development .
Properties
IUPAC Name |
N-(3-anilinoquinoxalin-2-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c21-14-10-12-16(13-11-14)28(26,27)25-20-19(22-15-6-2-1-3-7-15)23-17-8-4-5-9-18(17)24-20/h1-13H,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPASQPULVTCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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